Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is complex due to the presence of multiple functional groups. The InChI string for this compound isInChI=1S/C17H23N5O3/c1-16(2,3)24-15(23)21-17(7-5-4-6-8-17)14-20-13(22-25-14)12-11-18-9-10-19-12/h9-11H,4-8H2,1-3H3,(H,21,23)
. Physical And Chemical Properties Analysis
The molecular weight of this compound is 345.403. Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural characterization of related heterocyclic compounds. For example, research on the synthesis of diketopiperazines tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate and its structural determination through X-ray crystallography showcases the importance of these methods in developing new chemical entities with potential application in drug discovery and material science (Liu et al., 2012).
Material Science Applications
Derivatives of tert-butyl carbazole, such as benzothiazole-modified carbazole derivatives, have been investigated for their role in gel formation and as fluorescent sensory materials for the detection of volatile acid vapors. This demonstrates the compound's potential application in developing new materials for sensing technologies (Sun et al., 2015).
Organic Reactions and Mechanistic Studies
The reactivity of related ynamides in 1,3-dipolar cycloadditions, leading to pyrazole derivatives, highlights the compound's utility in organic synthesis, providing a pathway to synthesize complex heterocyclic structures that could be of interest in pharmaceutical research (González et al., 2013).
Antibacterial Activity
The design and synthesis of imidazo[1,2-a]pyrazin derivatives with evaluated antibacterial activity suggest a potential application of tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate in the development of new antimicrobial agents (Prasad, 2021).
Antitumor Activity
The structural analysis and antitumor activity investigation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to this compound demonstrate the compound's relevance in medicinal chemistry and cancer research (Maftei et al., 2016).
Future Directions
While the search results do not provide specific future directions for Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate, similar compounds have been used in the synthesis of biologically active natural products and as kinase inhibitors for treating immunological and oncological conditions . This suggests potential future directions in medicinal chemistry and drug discovery.
properties
IUPAC Name |
tert-butyl N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-16(2,3)24-15(23)21-17(7-5-4-6-8-17)14-20-13(22-25-14)12-11-18-9-10-19-12/h9-11H,4-8H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCANLQJJYBBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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